

Application Note: Optimal Separation of Citrinin and Citrinin-d6 by Liquid Chromatography

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Compound of Interest

Compound Name: Citrinin-d6

Cat. No.: B12412385

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Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed parameters and protocols for the optimal separation and quantification of citrinin and its deuterated internal standard, **citrinin-d6**, using liquid chromatography coupled with mass spectrometry (LC-MS/MS).

Introduction

Citrinin is a mycotoxin produced by several species of fungi from the genera *Aspergillus*, *Penicillium*, and *Monascus*. It can contaminate various food and feed commodities, including cereals, red yeast rice, fruits, and spices.[1][2] Due to its nephrotoxic, genotoxic, and carcinogenic properties, sensitive and accurate analytical methods are crucial for its detection and quantification in various matrices.[3] The use of a stable isotope-labeled internal standard, such as **citrinin-d6**, is the preferred method for accurate quantification by LC-MS/MS as it compensates for matrix effects and variations in sample preparation and instrument response.[4][5] This application note outlines the key liquid chromatography parameters and a detailed protocol for the successful separation and analysis of citrinin and **citrinin-d6**.

Liquid Chromatography Parameters

Optimal separation of citrinin and its deuterated analog is typically achieved using reversed-phase liquid chromatography. While chromatographic conditions can be adapted based on the specific matrix and instrumentation, the following tables summarize commonly employed

parameters for both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).

HPLC and UHPLC Parameters

Parameter	HPLC Conditions	UHPLC Conditions
Column	Ascentis Express C-18 (2.1 × 100 mm, 2.7 µm) or equivalent[6]	Hypersil GOLD C18 (150 x 4.6 mm, 3 µm) or equivalent[7]
Mobile Phase A	10 mM Ammonium Formate and 0.05% Formic Acid in Water[6]	5 mM Ammonium Acetate / 0.05% Acetic Acid in Water[8]
Mobile Phase B	Methanol[6]	5 mM Ammonium Acetate / 0.05% Acetic Acid in Methanol[8]
Gradient	Refer to Table 2.1.1	Refer to Table 2.1.2
Flow Rate	0.3 mL/min[6]	0.4 mL/min[9]
Column Temperature	40 °C[7]	40 °C
Injection Volume	5 µL	5 µL[9]
Total Run Time	~25 min[6]	~8-10 min[4][9]

Example HPLC Gradient

Time (min)	% Mobile Phase B (Methanol)
0.0	10
10.0	100
22.0	100
22.5	10
25.0	10

This is an exemplary gradient program and may require optimization.[6]

Example UHPLC Gradient

Time (min)	% Mobile Phase B (Methanol w/ additives)
0.0	0
1.0	0
2.0	95
2.5	95
5.0	75
6.0	60
6.5	0
8.0	0

This is an exemplary gradient program and may require optimization.[\[9\]](#)

Mass Spectrometry Parameters

Detection is typically performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is commonly used for citrinin and its internal standard.

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Spray Voltage	~4 kV
Capillary Temperature	~290 °C [9]
Sheath Gas Pressure	35 (arbitrary units) [9]
Auxiliary Gas	10 (arbitrary units) [9]
MRM Transitions	Refer to Table 3.1

MRM Transitions for Citrinin and Citrinin-d6

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Citrinin	251.1	233.1, 177.1	Optimized empirically
Citrinin-d6	257.1	239.1, 181.1	Optimized empirically

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Experimental Protocol

This protocol provides a general workflow for the extraction and analysis of citrinin from a solid matrix such as red yeast rice or other cereals.

Materials and Reagents

- Homogenized sample (e.g., red yeast rice powder)
- Citrinin and **Citrinin-d6** analytical standards
- Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Water, HPLC or LC-MS grade
- Acetic Acid (HAc), analytical grade
- Ammonium Acetate (NH₄Ac) or Ammonium Formate
- Magnesium Sulfate (MgSO₄), anhydrous
- Sodium Chloride (NaCl)
- Centrifuge tubes (50 mL)
- Syringe filters (e.g., 0.22 µm PTFE)

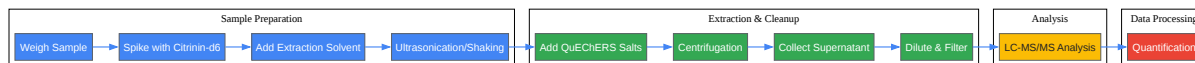
- LC vials

Sample Preparation and Extraction

- Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.[\[10\]](#)
- Spike the sample with an appropriate amount of **citrinin-d6** internal standard solution.
- Add 10-20 mL of extraction solvent. A common solvent mixture is acetonitrile/water/acetic acid (e.g., 79:20:1 v/v/v).[\[10\]](#)
- Vortex the sample for 1-2 minutes to ensure thorough mixing.
- Extract the sample using an ultrasonic bath for 30 minutes or a mechanical shaker for 30 minutes.[\[8\]](#)[\[10\]](#)
- Add 4 g of MgSO₄ and 1 g of NaCl to the tube to induce phase separation (QuEChERS-based method).[\[8\]](#)
- Vortex vigorously for 1 minute.
- Centrifuge the sample at 3500-4000 rpm for 10 minutes.[\[8\]](#)
- Collect an aliquot of the upper acetonitrile layer.
- Dilute the extract (e.g., 10-fold) with a solution that mimics the initial mobile phase composition (e.g., Methanol/Water/Acetic Acid 80:18:2 v/v/v).[\[8\]](#)
- Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow from sample preparation to data analysis.



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Caption: Experimental workflow for citrinin analysis.

Conclusion

The described liquid chromatography parameters and protocol provide a robust framework for the simultaneous separation and quantification of citrinin and its deuterated internal standard, **citrinin-d6**. The use of UHPLC can significantly reduce run times while maintaining excellent resolution and sensitivity. The provided QuEChERS-based sample preparation method is effective for a variety of solid matrices.[4][5] Researchers should optimize the specific parameters based on their instrumentation and matrix to achieve the best performance.

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